(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide
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Overview
Description
(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide is a synthetic organic compound characterized by the presence of chlorophenyl, fluorophenyl, cyano, and hydroxyacetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Introduction of the fluorophenyl group: This step involves the reaction of the chlorophenyl intermediate with a fluorophenyl compound under specific conditions to form the desired fluorophenyl intermediate.
Addition of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts.
Formation of the hydroxyacetamide group: This step involves the reaction of the intermediate with an appropriate amide precursor under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamide group can be oxidized to form corresponding oxo compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used under basic conditions.
Major Products
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate .
Diclofenac related compound A: N-(2,6-Dichlorophenyl)-2-indolinone.
Uniqueness
(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide is unique due to the presence of both cyano and hydroxyacetamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)-N-[cyano-(4-fluorophenyl)methyl]-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c17-13-4-2-1-3-12(13)15(21)16(22)20-14(9-19)10-5-7-11(18)8-6-10/h1-8,14-15,21H,(H,20,22)/t14?,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFPGTSNVAETRW-YSSOQSIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)NC(C#N)C2=CC=C(C=C2)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)NC(C#N)C2=CC=C(C=C2)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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